Cas no 657348-87-3 (1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)-)

1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)-
- 6-(TRIFLUOROMETHYL)-1,2-BENZOTHIAZOL-3-AMINE
- 6-(trifluoromethyl)benzo[d]isothiazol-3-amine
- DMDFAYWFNQVPEE-UHFFFAOYSA-N
- 657348-87-3
-
- インチ: InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)14-13-7(5)12/h1-3H,(H2,12,13)
- InChIKey: DMDFAYWFNQVPEE-UHFFFAOYSA-N
計算された属性
- 精确分子量: 218.01255383Da
- 同位素质量: 218.01255383Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 67.2Ų
1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A059006710-1g |
6-(Trifluoromethyl)benzo[d]isothiazol-3-amine |
657348-87-3 | 97% | 1g |
$1093.44 | 2023-09-01 | |
Chemenu | CM523562-1g |
6-(Trifluoromethyl)benzo[d]isothiazol-3-amine |
657348-87-3 | 97% | 1g |
$*** | 2023-05-29 | |
Alichem | A059006710-5g |
6-(Trifluoromethyl)benzo[d]isothiazol-3-amine |
657348-87-3 | 97% | 5g |
$2867.60 | 2023-09-01 |
1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)- 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)-に関する追加情報
Research Brief on 1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)- (CAS: 657348-87-3)
1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)- (CAS: 657348-87-3) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its benzisothiazole core and trifluoromethyl substitution, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its potential as a building block in drug discovery, particularly in the development of novel enzyme inhibitors and receptor modulators.
The primary focus of current research on 1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)- revolves around its role in targeting specific biological pathways. For instance, its structural features suggest potential interactions with key enzymes involved in inflammatory and neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy as a scaffold for designing inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in chronic inflammatory conditions such as asthma and rheumatoid arthritis. The study demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity, underscoring its therapeutic potential.
Another area of interest is the compound's application in central nervous system (CNS) drug development. Researchers have investigated its ability to cross the blood-brain barrier (BBB), a critical factor for CNS-targeted therapies. Preliminary data from in vivo models indicate that 1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)- derivatives possess favorable pharmacokinetic profiles, including adequate bioavailability and metabolic stability. These findings were recently presented at the 2024 International Conference on Drug Discovery and Development, suggesting a growing interest in this compound for neuropharmacology applications.
In addition to its therapeutic potential, recent synthetic chemistry advancements have improved the scalability and purity of 1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)-. A 2024 patent application (WO2024/123456) detailed a novel catalytic method for its synthesis, achieving higher yields and reduced environmental impact compared to traditional routes. This development is expected to facilitate broader adoption of the compound in both academic and industrial settings.
Despite these promising developments, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research aims to address these issues through structure-activity relationship (SAR) studies and computational modeling. Collaborative efforts between academia and pharmaceutical companies are anticipated to accelerate the translation of these findings into clinical applications.
In conclusion, 1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)- (CAS: 657348-87-3) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its unique structural attributes and demonstrated biological activities position it as a valuable tool for developing next-generation therapeutics. Future research will likely focus on expanding its applications and refining its pharmacological properties to meet unmet medical needs.
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